molecular formula C19H21NO5 B2384327 [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797044-93-9

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2384327
CAS No.: 1797044-93-9
M. Wt: 343.379
InChI Key: JVRKOTWDYWIUCD-UHFFFAOYSA-N
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Description

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent, followed by esterification. One common method involves the use of acetic anhydride and a base such as pyridine to facilitate the acylation reaction. The resulting intermediate is then esterified using 4-methylphenylacetic acid in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)10-19(22)25-12-18(21)20-16-9-8-15(23-2)11-17(16)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKOTWDYWIUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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